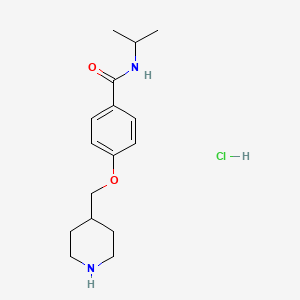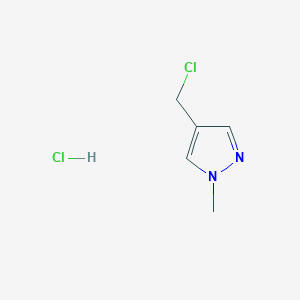![molecular formula C10H14N4 B1426849 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1031482-86-6](/img/structure/B1426849.png)
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles has been achieved by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole consists of a pyrimidine ring attached to an octahydropyrrolo[3,4-c]pyrrole ring.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole include the thermolysis of N-phthalimidoaziridines . The progress of the reaction was monitored by TLC .Applications De Recherche Scientifique
Synthesis and Reactions
- A study by Abdel-Mohsen (2005) explored the synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally similar to 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. These compounds were synthesized through various chemical reactions and evaluated for their antifungal and antibacterial activity (Abdel-Mohsen, 2005).
Chemoselective Synthesis
- Jahanshahi et al. (2018) described the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, which are chemically related to the compound . This synthesis used an efficient nanocatalyst, and the resulting compounds showed promising antibacterial activity (Jahanshahi et al., 2018).
Antitumor Agents
- Gangjee et al. (2000) synthesized a compound with a pyrrolo[2,3-d]pyrimidine structure, demonstrating its potential as a dual inhibitor of key enzymes for antitumor activity. This study provides insights into the therapeutic applications of similar compounds (Gangjee et al., 2000).
Molecular Diversity
- Research by Chen et al. (2016) investigated the molecular diversity of reactions involving pyrrolo[3,4-a]pyrrolizines and pyrrolo[3,4-a]indolizines. The study highlights the versatile nature of pyrrolopyrimidine compounds in synthesizing diverse molecular structures (Chen et al., 2016).
Insecticidal and Antibacterial Potential
- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics with potential insecticidal and antibacterial properties. This research underscores the potential of pyrimidine derivatives in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14/h1-3,8-9,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHQBGOAHMZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)


![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)


![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)


![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)


![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)